molecular formula C12H16N2O B11781333 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde

Cat. No.: B11781333
M. Wt: 204.27 g/mol
InChI Key: KLCNWOVPTSWKDD-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the sixth position, a piperidin-1-yl group at the second position, and an aldehyde group at the nicotinic ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2-chloronicotinaldehyde with piperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidin-1-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Scientific Research Applications

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(piperidin-1-yl)pyridine
  • 6-Methyl-2-(piperidin-1-yl)quinoline
  • 6-Methyl-2-(piperidin-1-yl)benzaldehyde

Uniqueness

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is unique due to the presence of both the piperidine and nicotinaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-methyl-2-piperidin-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-11(9-15)12(13-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

KLCNWOVPTSWKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N2CCCCC2

Origin of Product

United States

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